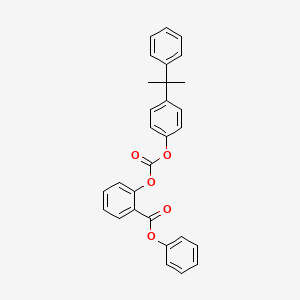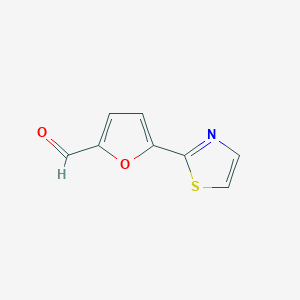![molecular formula C17H13N3 B1457203 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine CAS No. 1014403-09-8](/img/structure/B1457203.png)
5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine
説明
The compound “5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine” is a complex organic molecule that contains a pyrrolo-dipyridine core with a tolyl group attached . The tolyl group is an aryl group derived from toluene and is commonly found in diverse chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tolyl group has three possible structural isomers depending on the relative position of the methyl and the R substituent on the aromatic ring . The compound was geometrically optimized by density functional theory .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. Tolyl groups are excellent leaving groups in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, tolyl groups are considered nonpolar and hydrophobic .科学的研究の応用
Novel Synthesis Methods
The Piloty-Robinson reaction has been utilized for synthesizing 3,6-diazacarbazole derivatives from N-substituted piperidin-4-one azines. This novel method proposes a pathway for the synthesis of aromatic 3,6-diazacarbazole (5H-pyrrolo[3,2-c:4,5-c']dipyridine) derivatives under thermal conditions, highlighting a significant advancement in heterocyclic chemistry (Alekseyev, Kurkin, & Yurovskaya, 2011).
Structural and Spectral Analysis
Research on methyl 1-methyl-3-p-tolyl-1,2,3,3a,4,11c-hexahydrobenzo[f]chromeno[3,b]pyrrole-3a-carboxylate has contributed to understanding the structural properties of related compounds. The study provided insights into the conformation and orientation of tolyl groups in relation to the napthalene ring system, demonstrating the importance of C—H⋯π interactions (Nirmala et al., 2009).
Photophysical Properties
The investigation into the electronic nature of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) revealed its large Stokes shift, specific changes in permanent dipole moments under electronic excitation, and high photostability. This study highlights the potential for developing new pyrrolo[3,4-c]pyridine derivatives with promising fluorescent properties for physiological applications (Bashmakova et al., 2021).
Organic Scintillator Applications
3-(p-Toluidino)-5-phenyl-1-p-tolyl-1H-pyrrol-2(5H)-one has been studied as an organic liquid scintillator for gamma spectroscopy, despite its relatively low efficiency. This research contributes to the development of new materials for radiation detection (Salehi & Mehmandoost-Khajeh-Dad, 2012).
Electrophosphorescent Devices
The design and synthesis of novel bipolar host materials for electrophosphorescent devices employed 5H-pyrrolo[2,3-b:4,5-b']dipyridin-5-yl derivatives. These materials demonstrated high efficiency and low roll-off in blue devices, showcasing the potential of these compounds in the development of high-performance organic light-emitting diodes (OLEDs) (Lv et al., 2017).
作用機序
Mode of action
Many pyrrolopyridines and tolyl compounds work by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information on “5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine”, it’s difficult to say which biochemical pathways it affects. Pyrrolopyridines and tolyl compounds can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of action
The effects of pyrrolopyridines and tolyl compounds can range from modulation of enzyme activity to changes in cell signaling .
Action environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound behaves in the body .
生化学分析
Biochemical Properties
5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with electron-transporting materials, enhancing electron injection and transport properties . The interactions primarily involve the nitrogen atoms in the pyridine rings, which facilitate binding with electron-transporting proteins and enzymes. These interactions are crucial for maintaining the stability and efficiency of biochemical reactions, particularly in electron transport chains.
Cellular Effects
The effects of 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the luminescence properties of cells, indicating its role in cellular signaling and communication . Additionally, 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine exerts its effects through specific binding interactions with biomolecules. The nitrogen atoms in the pyridine rings play a crucial role in these interactions, facilitating the binding of the compound to enzymes and proteins involved in electron transport . This binding can lead to the inhibition or activation of these enzymes, resulting in changes in gene expression and cellular function. The compound’s ability to enhance electron transport properties is particularly significant in the context of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged effects on electron transport and cellular metabolism . Degradation over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance electron transport and cellular metabolism without causing significant adverse effects . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These threshold effects are crucial for determining the safe and effective dosage of the compound in biochemical research.
Metabolic Pathways
5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine is involved in several metabolic pathways, particularly those related to electron transport and energy production. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its role in enhancing electron transport properties is particularly significant in the context of metabolic pathways, as it can impact the overall efficiency of energy production in cells.
Transport and Distribution
The transport and distribution of 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects on electron transport and cellular metabolism . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical research.
Subcellular Localization
The subcellular localization of 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with enzymes and proteins involved in electron transport . Targeting signals and post-translational modifications play a crucial role in directing the compound to these locations, ensuring its effective participation in biochemical reactions.
特性
IUPAC Name |
8-(3-methylphenyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-12-3-2-4-13(9-12)20-16-5-7-18-10-14(16)15-11-19-8-6-17(15)20/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQDNMLJAYQJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=NC=C3)C4=C2C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1014403-09-8 | |
| Record name | 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



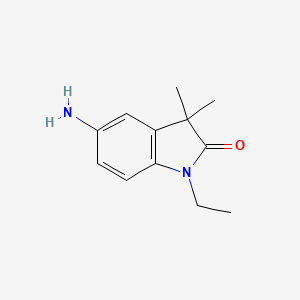
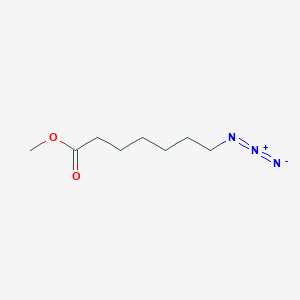
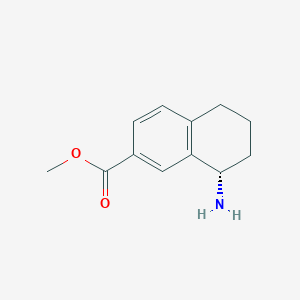


![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)
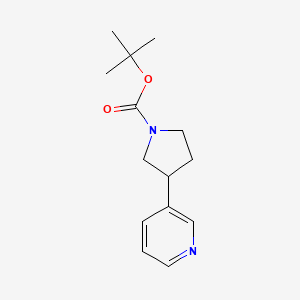

![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)
amine](/img/structure/B1457137.png)
